Cas no 2470438-02-7 (tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate)
2470438-02-7 structure
Product Name:tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate
Numéro CAS:2470438-02-7
Le MF:C11H17ClN4O2S
Mégawatts:304.796279668808
MDL:MFCD32711001
CID:5669951
PubChem ID:133060500
Update Time:2025-11-01
tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate
- EN300-27100651
- 2470438-02-7
-
- MDL: MFCD32711001
- Piscine à noyau: 1S/C11H17ClN4O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-13-8(12)14-19-9/h4-7H2,1-3H3
- La clé Inchi: ZZKZHPLTLFSQTO-UHFFFAOYSA-N
- Sourire: ClC1=NSC(=N1)N1CCN(C(=O)OC(C)(C)C)CC1
Propriétés calculées
- Qualité précise: 304.0760747g/mol
- Masse isotopique unique: 304.0760747g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 3
- Complexité: 331
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.8
- Surface topologique des pôles: 86.8Ų
tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27100651-0.05g |
tert-butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate |
2470438-02-7 | 95.0% | 0.05g |
$245.0 | 2025-03-20 | |
| Enamine | EN300-27100651-0.1g |
tert-butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate |
2470438-02-7 | 95.0% | 0.1g |
$366.0 | 2025-03-20 | |
| Enamine | EN300-27100651-0.25g |
tert-butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate |
2470438-02-7 | 95.0% | 0.25g |
$524.0 | 2025-03-20 | |
| Enamine | EN300-27100651-0.5g |
tert-butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate |
2470438-02-7 | 95.0% | 0.5g |
$824.0 | 2025-03-20 | |
| Enamine | EN300-27100651-1.0g |
tert-butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate |
2470438-02-7 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
| Enamine | EN300-27100651-2.5g |
tert-butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate |
2470438-02-7 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
| Enamine | EN300-27100651-5.0g |
tert-butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate |
2470438-02-7 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 | |
| Enamine | EN300-27100651-10.0g |
tert-butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate |
2470438-02-7 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 | |
| Enamine | EN300-27100651-1g |
tert-butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate |
2470438-02-7 | 95% | 1g |
$1057.0 | 2023-09-11 | |
| Enamine | EN300-27100651-5g |
tert-butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate |
2470438-02-7 | 95% | 5g |
$3065.0 | 2023-09-11 |
tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate Littérature connexe
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
2470438-02-7 (tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fournisseurs recommandés
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot